![molecular formula C15H20F3NO B3171700 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline CAS No. 946697-32-1](/img/structure/B3171700.png)
4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline is a chemical compound with the CAS number 76253-34-4 . It is used in various fields of research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Scientific Research Applications
Synthesis of Derivatives
This compound can be used as a base molecule in the synthesis of various derivatives . For example, a study has reported the design of nine derivatives of 4-(2-cyclohexylethoxy)aniline .
Radiosensitization of Lung Cancer Cells
One of the significant applications of this compound is in the field of cancer research. Specifically, it has been found that a derivative of this compound, IM3829, can increase the radiosensitivity of several lung cancer cells in vitro and in vivo .
Biological Evaluation
The biological effects of the derivatives of this compound have been evaluated, which implies its potential use in biological research and drug discovery .
Intermediates in Chemical Reactions
4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline can serve as an intermediate in various chemical reactions . As an intermediate, it can be used in the synthesis of other complex compounds .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers . This indicates its potential use in various industrial applications and research.
Potential Use in Immunology
While there isn’t direct evidence, the commercial availability of this compound for use in immunology-related experiments suggests potential applications in this field .
properties
IUPAC Name |
4-(2-cyclohexylethoxy)-3-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c16-15(17,18)13-10-12(19)6-7-14(13)20-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTZVHHARMADMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.